molecular formula C10H14O2 B1624507 2-Tert-butyl-6-methyl-4H-pyran-4-one CAS No. 225378-47-2

2-Tert-butyl-6-methyl-4H-pyran-4-one

Cat. No. B1624507
CAS RN: 225378-47-2
M. Wt: 166.22 g/mol
InChI Key: FNCJXUJBIPTJLF-UHFFFAOYSA-N
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Description

“2-Tert-butyl-6-methyl-4H-pyran-4-one” is a chemical compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . It is used for research and development purposes .


Synthesis Analysis

The synthesis of pyran derivatives, including “2-Tert-butyl-6-methyl-4H-pyran-4-one”, has been a topic of interest due to their broad spectrum of biological and pharmaceutical properties . A common approach for the synthesis of pyran derivatives involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .


Molecular Structure Analysis

Pyran is an unsaturated six-membered oxygen-containing heterocycle . The position of one sp3 hybridized carbon is determined by adding H in its name . Pyran heterocycle can be classified depending upon the position of H to give 2H or 4H-pyran molecule . Addition of a carbonyl group to 2H-pyran or 4H-pyran gives pyran-2-one and pyran-4-one .

Safety And Hazards

“2-Tert-butyl-6-methyl-4H-pyran-4-one” is used for research and development purposes and is not advised for medicinal, household, or other uses .

properties

IUPAC Name

2-tert-butyl-6-methylpyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-5-8(11)6-9(12-7)10(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCJXUJBIPTJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(O1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474828
Record name 2-Tert-butyl-6-methyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-6-methyl-4H-pyran-4-one

CAS RN

225378-47-2
Record name 2-Tert-butyl-6-methyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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